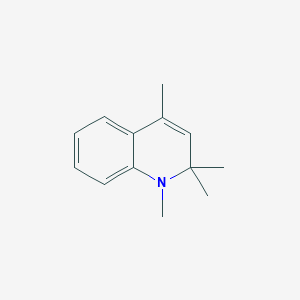

1,2,2,4-tetramethylquinoline

描述

1,2,2,4-tetramethylquinoline is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with four methyl groups attached at the 1, 2, and 4 positions. The presence of these methyl groups significantly influences the compound’s chemical properties and reactivity. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: 1,2,2,4-tetramethylquinoline can be synthesized through several methods. One common approach involves the Vilsmeier-Haack formylation reaction, where 1,2,2,4-tetramethyl-1,2-dihydroquinoline is formed as the only product . Another method includes the condensation of 7-hydroxy-1,2,3,4-tetramethyl-1,2-dihydroquinoline with dimethylacetylenedicarboxylate (DMAD) and ethyl acetoacetate to afford cyclic products .

Industrial Production Methods: Industrial production of 1,2,2,4-tetramethyl-1,2-dihydroquinoline typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as organosulfonic acid silica, has been reported to enhance the selectivity and efficiency of the synthesis process .

化学反应分析

Types of Reactions: 1,2,2,4-tetramethylquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with cyclohexane under the influence of anhydrous aluminum chloride to form 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Friedel-Crafts alkylation and acylation reactions are common, using reagents like aluminum chloride and acetic anhydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with cyclohexane primarily yields 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline .

科学研究应用

Antioxidant Properties

TMQ is recognized for its antioxidant capabilities. Research indicates that TMQ can inhibit oxidative stress in biological systems. Its ability to scavenge free radicals makes it a candidate for developing antioxidant formulations in food and pharmaceutical industries.

- Case Study : A study published in the Journal of Agricultural and Food Chemistry demonstrated that TMQ effectively reduced lipid peroxidation in rat liver homogenates, suggesting potential applications in food preservation and health supplements .

Polymer Additive

TMQ is commonly used as an additive in the production of rubber and plastics. It acts as a stabilizer against heat and oxidation during processing.

- Data Table: TMQ as a Polymer Additive

| Property | Value |

|---|---|

| Thermal Stability | Improved |

| Oxidative Resistance | Enhanced |

| Processing Temperature | Elevated |

- Research Insight : A study highlighted TMQ's effectiveness in enhancing the thermal stability of polyisoprene rubber when subjected to high temperatures .

Pharmaceutical Applications

TMQ has been explored for its potential therapeutic applications due to its pharmacological properties.

- Case Study : Research published in Pharmaceutical Biology indicates that TMQ exhibits anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are crucial targets in pain management .

Chemical Intermediate

In organic synthesis, TMQ serves as an important intermediate for producing various chemical compounds.

- Application Insight : TMQ can be utilized to synthesize other quinoline derivatives that are valuable in medicinal chemistry and agrochemical development .

Toxicological Studies

While TMQ has promising applications, understanding its safety profile is essential. Toxicological studies have been conducted to assess its effects on human health and the environment.

- Findings : Research indicates low acute toxicity levels for TMQ; however, long-term exposure studies are necessary to fully understand its chronic effects .

作用机制

The mechanism of action of 1,2,2,4-tetramethyl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. For example, the compound can undergo photoinduced Markovnikov addition of methanol to its double bond, forming carbocations that react with nucleophiles . This reaction mechanism is influenced by the presence of solvents and catalysts, which affect the formation and decay kinetics of the carbocations .

相似化合物的比较

1,2,2,4-tetramethylquinoline can be compared with other similar compounds, such as:

2,2,4-Trimethyl-1,2-dihydroquinoline: This compound shares a similar structure but lacks one methyl group at the 1-position.

2,2,4,6-Tetramethyl-1,2-dihydroquinoline: This compound has an additional methyl group at the 6-position, which affects its reactivity and chemical properties.

生物活性

1,2,2,4-tetramethylquinoline, also known as 2,2,4-trimethyl-1,2-dihydroquinoline (TMQ), is a compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and applications in various fields.

Overview of Biological Activity

This compound exhibits a wide range of biological activities including:

- Antioxidant Properties : It acts as a potent antioxidant by scavenging reactive oxygen species (ROS), thus preventing oxidative stress.

- Anti-inflammatory Effects : The compound has been shown to reduce levels of pro-inflammatory cytokines and inhibit the NF-κB signaling pathway.

- Antimicrobial Activity : It demonstrates antibacterial and antimalarial properties.

- Neuroprotective Effects : Certain derivatives have shown promise in protecting neuronal cells from oxidative damage.

Antioxidant Mechanism

TMQ functions primarily through its ability to neutralize free radicals. It interacts with oxidative species to prevent cellular damage. This mechanism is crucial in various biological contexts, particularly in mitigating oxidative stress induced by toxins such as acetaminophen.

Anti-inflammatory Pathways

The compound reduces the expression of inflammatory markers by modulating biochemical pathways involving cytokines and transcription factors. Specifically, TMQ has been reported to lower the expression of NF-κB mRNA and other pro-inflammatory mediators in cellular models.

Case Study: Hepatoprotective Effects

A notable study investigated the effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on liver injury induced by acetaminophen in rats. The findings indicated that:

- Oxidative Stress Reduction : There was a significant decrease in oxidative stress markers such as 8-hydroxy-2-deoxyguanosine and 8-isoprostane.

- Caspase Activity : The treatment led to reduced activity of caspases involved in apoptosis (caspase-3 and caspase-9), suggesting a protective effect against cell death.

- Histopathological Improvements : Histological examination revealed amelioration of liver damage following TMQ treatment .

Toxicology Studies

Long-term studies have assessed the safety profile of TMQ. In dermal carcinogenicity studies conducted on F344/N rats and B6C3F1 mice:

- No significant increase in tumor incidence was observed across various dosage groups.

- The compound was found to be non-mutagenic in standard genetic toxicology assays .

Applications in Industry and Medicine

This compound is widely utilized in various sectors due to its beneficial properties:

| Application Area | Description |

|---|---|

| Rubber Industry | Used as an antioxidant to enhance the durability and lifespan of rubber products. |

| Pharmaceuticals | Explored for potential therapeutic applications due to its anti-inflammatory and antioxidant properties. |

| Food Preservation | Acts as a preservative for animal feed and vegetable oils by preventing oxidative degradation. |

属性

IUPAC Name |

1,2,2,4-tetramethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N/c1-10-9-13(2,3)14(4)12-8-6-5-7-11(10)12/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWVDOMYGBPMGKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N(C2=CC=CC=C12)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554963 | |

| Record name | 1,2,2,4-Tetramethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46255-82-7 | |

| Record name | 1,2,2,4-Tetramethyl-1,2-dihydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。